molecular formula C10H6F3NO B15246962 3-(Trifluoromethyl)quinolin-6-ol

3-(Trifluoromethyl)quinolin-6-ol

Cat. No.: B15246962
M. Wt: 213.16 g/mol
InChI Key: SEVAXOASRFZPIM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)quinolin-6-ol is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction yields the desired quinoline derivative in moderate yields.

Industrial Production Methods

Industrial production methods for 3-(Trifluoromethyl)quinolin-6-ol are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and catalyst concentration, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)quinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted quinolines with various functional groups.

Scientific Research Applications

3-(Trifluoromethyl)quinolin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)quinolin-6-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of DNA synthesis, and induction of oxidative stress, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)quinolin-5-ol
  • 8-(Trifluoromethyl)quinolin-6-yl)boronic acid
  • 6-Fluoro-8-(trifluoromethyl)quinolin-4-ol

Uniqueness

3-(Trifluoromethyl)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 3-position and the hydroxyl group at the 6-position enhances its reactivity and potential for diverse applications compared to other fluorinated quinolines .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-(trifluoromethyl)quinolin-6-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-4-8(15)1-2-9(6)14-5-7/h1-5,15H

InChI Key

SEVAXOASRFZPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)C(F)(F)F

Origin of Product

United States

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